molecular formula C8H14O4 B082164 Dimethyl 2-propylmalonate CAS No. 14035-96-2

Dimethyl 2-propylmalonate

Cat. No.: B082164
CAS No.: 14035-96-2
M. Wt: 174.19 g/mol
InChI Key: GQTSAGKZHIWKMR-UHFFFAOYSA-N
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Description

Dimethyl 2-propylmalonate, also known as propanedioic acid, 2-propyl-, dimethyl ester, is an organic compound with the molecular formula C8H14O4. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. This compound is characterized by its propyl and malonate functional groups, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-propylmalonate can be synthesized through the malonic ester synthesis. This process involves the deprotonation of dimethyl malonate with a weak base, followed by alkylation with propyl bromide. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with propyl bromide to yield this compound .

Industrial Production Methods: On an industrial scale, this compound is produced using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors, continuous monitoring of reaction parameters, and efficient purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-propylmalonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid or base, it hydrolyzes to form 2-propylmalonic acid.

    Decarboxylation: Upon heating, it can decarboxylate to yield 2-propylacetic acid.

    Alkylation: It can be further alkylated at the alpha position using alkyl halides.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide, reflux conditions

    Decarboxylation: Heating at elevated temperatures (150-200°C)

    Alkylation: Alkyl halides (e.g., methyl iodide), strong bases (e.g., sodium hydride), anhydrous solvents (e.g., tetrahydrofuran)

Major Products:

Scientific Research Applications

Dimethyl 2-propylmalonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-propylmalonate involves its role as a malonate derivative. In biological systems, malonate derivatives can inhibit enzymes such as succinate dehydrogenase by mimicking the structure of succinate, thereby interfering with the tricarboxylic acid cycle. This inhibition can lead to a decrease in cellular respiration and energy production .

Comparison with Similar Compounds

    Dimethyl malonate: A simpler malonate ester without the propyl group.

    Diethyl malonate: An ester with ethyl groups instead of methyl groups.

    Methyl propyl malonate: A mixed ester with one methyl and one propyl group.

Comparison: Dimethyl 2-propylmalonate is unique due to its propyl group, which imparts different reactivity and physical properties compared to other malonate esters. For example, the presence of the propyl group can influence the compound’s solubility, boiling point, and reactivity in alkylation reactions .

Properties

IUPAC Name

dimethyl 2-propylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-4-5-6(7(9)11-2)8(10)12-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTSAGKZHIWKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40930771
Record name Dimethyl propylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14035-96-2
Record name 1,3-Dimethyl 2-propylpropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14035-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl propylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanedioic acid, 2-propyl-, 1,3-dimethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Dimethyl 2-propylmalonate in the synthesis of Brivaracetam?

A1: this compound serves as the crucial starting point in the economic, kilogram-scale synthesis of Brivaracetam. [] This synthetic route, utilizing porcine pancreatic lipase for an enzymatic hydrolysis step, highlights the compound's importance in achieving cost-effective large-scale production of this antiepileptic drug. []

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